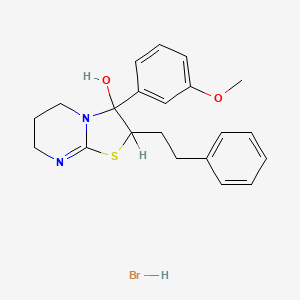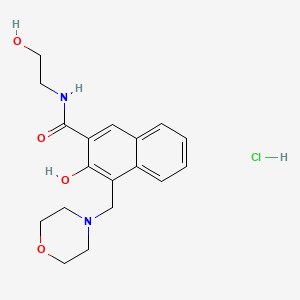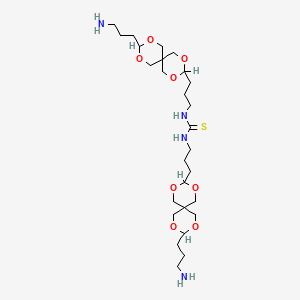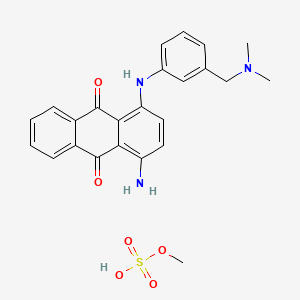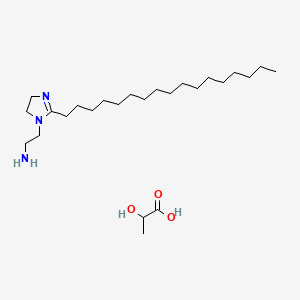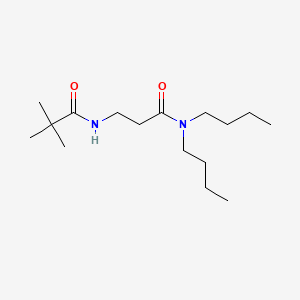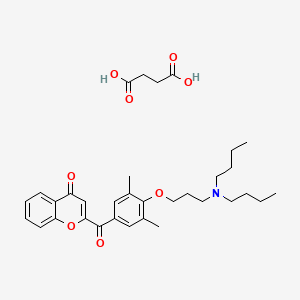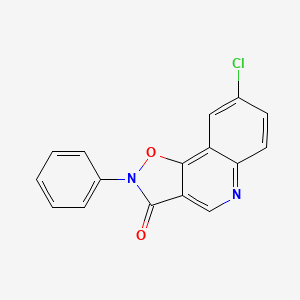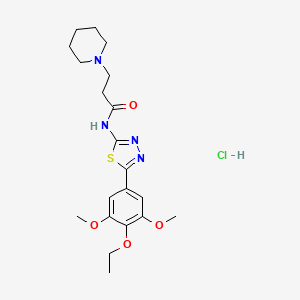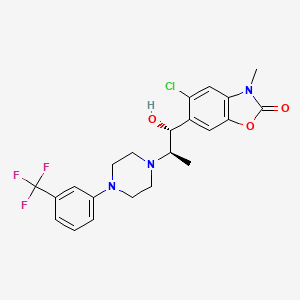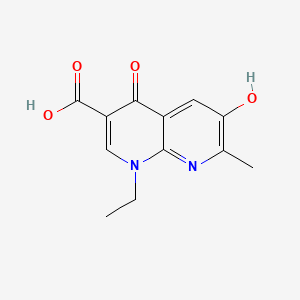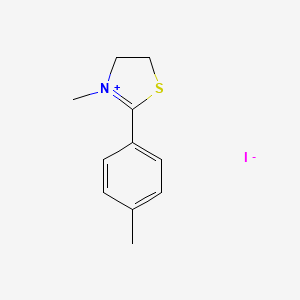
2-(1,1'-Biphenyl)-4-yl-2,4-dimethylmorpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1’-Biphenyl)-4-yl-2,4-dimethylmorpholine hydrochloride is a chemical compound that features a biphenyl group attached to a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1’-Biphenyl)-4-yl-2,4-dimethylmorpholine hydrochloride typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Attachment to Morpholine: The biphenyl group is then attached to the morpholine ring through a series of reactions, including nucleophilic substitution and reductive amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
2-(1,1’-Biphenyl)-4-yl-2,4-dimethylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the biphenyl group can yield nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
2-(1,1’-Biphenyl)-4-yl-2,4-dimethylmorpholine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
作用機序
The mechanism of action of 2-(1,1’-Biphenyl)-4-yl-2,4-dimethylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Morpholine: A heterocyclic amine with a wide range of applications in organic synthesis and pharmaceuticals.
Uniqueness
2-(1,1’-Biphenyl)-4-yl-2,4-dimethylmorpholine hydrochloride is unique due to the combination of the biphenyl and morpholine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
特性
CAS番号 |
109461-28-1 |
|---|---|
分子式 |
C18H22ClNO |
分子量 |
303.8 g/mol |
IUPAC名 |
2,4-dimethyl-2-(4-phenylphenyl)morpholine;hydrochloride |
InChI |
InChI=1S/C18H21NO.ClH/c1-18(14-19(2)12-13-20-18)17-10-8-16(9-11-17)15-6-4-3-5-7-15;/h3-11H,12-14H2,1-2H3;1H |
InChIキー |
QACNBHLNLXGGBJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(CCO1)C)C2=CC=C(C=C2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


